
Dimethyl 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a carboxamide group, and a terephthalate moiety. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorobenzyl group, and the attachment of the terephthalate moiety. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would be composed of a pyridine ring attached to a fluorobenzyl group and a terephthalate moiety. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the pyridine ring, the fluorobenzyl group, and the terephthalate moiety. Each of these groups could potentially participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Aplicaciones Científicas De Investigación
HIV-Integrase Inhibition
Research conducted by Pace et al. (2007) in the field of AIDS treatment highlights the significance of compounds similar to Dimethyl 2-(1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)terephthalate in inhibiting HIV-integrase. This enzyme is crucial for the replication of the HIV-1 virus, and its inhibition is a key target for therapeutic intervention. The study specifically focused on N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides, showcasing their potent inhibition of the HIV-integrase-catalyzed strand transfer process, a function closely related to the activities of the compound (Pace et al., 2007).
Polymer Science
A study by Hsiao, Yang, and Chen (2000) explored the synthesis and properties of ortho-linked polyamides, leveraging compounds related to this compound. This research is instrumental in understanding the material science of polyamides with flexible main-chain ether linkages and ortho-phenylene units, which are crucial in developing new plastics and polymers with enhanced properties (Hsiao, Yang, & Chen, 2000).
Environmental Safety and Biodegradation
Cheng et al. (2020) investigated the environmental implications and biodegradation potential of compounds like this compound. The study focused on the transformation of dimethyl terephthalate (DMT), a primary ingredient in plastic manufacture, by microbial action. Insights from this research are pivotal in understanding how environmental microbes can mitigate the impact of such compounds, reducing their toxicity and promoting environmental safety (Cheng et al., 2020).
Fluorescent Water Soluble Aggregates
Rakshit et al. (2020) conducted a study on the morphological evolution of fluorescent water-soluble aggregates using compounds similar to this compound. The research reveals the unique properties of these aggregates in bioimaging applications, highlighting their potential in medical diagnostics and research (Rakshit et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
dimethyl 2-[[1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O6/c1-31-22(29)15-8-9-17(23(30)32-2)19(12-15)25-20(27)18-7-4-10-26(21(18)28)13-14-5-3-6-16(24)11-14/h3-12H,13H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWHNVPCQXHDIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-3-[(E)-2-(furan-2-yl)ethenyl]urea](/img/structure/B2678463.png)


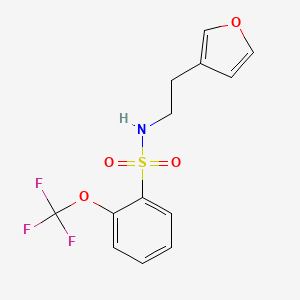
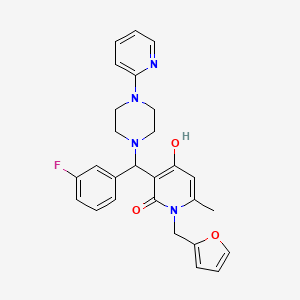
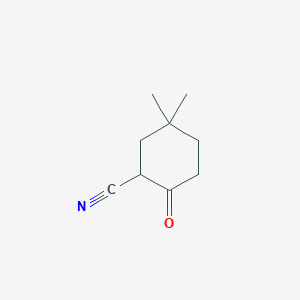
![N-[4-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2678473.png)

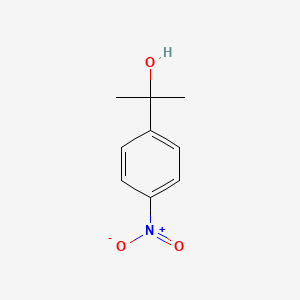
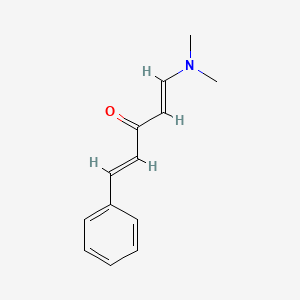

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2678481.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B2678483.png)
![(4-Pyrrolidin-1-ylsulfonylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2678485.png)